3-(2-Bromoethyl)-2,8-dimethyl-4h-pyrido[1,2-a]pyrimidin-4-one
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Overview
Description
3-(2-Bromoethyl)-2,8-dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic compound that belongs to the pyridopyrimidine family. This compound is characterized by its unique structure, which includes a pyrido[1,2-a]pyrimidin-4-one core with a bromoethyl substituent at the 3-position and methyl groups at the 2 and 8 positions. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Bromoethyl)-2,8-dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multicomponent reactions. One common method includes the reaction of 2,8-dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one with 2-bromoethanol under acidic conditions to introduce the bromoethyl group at the 3-position. The reaction is usually carried out in the presence of a strong acid such as hydrochloric acid or sulfuric acid, which acts as a catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent production. The use of industrial-grade reagents and solvents, along with stringent quality control measures, ensures the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
3-(2-Bromoethyl)-2,8-dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one undergoes various chemical reactions, including:
Substitution Reactions: The bromoethyl group can be substituted with other nucleophiles such as amines, thiols, or alcohols.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction Reactions: Reduction can be used to remove the bromoethyl group or to reduce other functional groups within the molecule.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiocyanate, or primary amines. These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an aminoethyl derivative, while oxidation might produce a carboxylic acid or ketone derivative.
Scientific Research Applications
3-(2-Bromoethyl)-2,8-dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 3-(2-Bromoethyl)-2,8-dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets within cells. The bromoethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to modifications that affect cellular functions. This can result in the inhibition of key enzymes or the disruption of DNA replication, contributing to its potential antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
- 3,7-Dichloro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
- 2-Hydroxy-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
Uniqueness
3-(2-Bromoethyl)-2,8-dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one is unique due to the presence of both bromoethyl and dimethyl substituents, which confer distinct chemical and biological properties. The bromoethyl group enhances its reactivity, making it a valuable intermediate for further chemical modifications. Additionally, the dimethyl groups contribute to its stability and lipophilicity, potentially improving its bioavailability and efficacy in biological systems .
Properties
CAS No. |
59484-91-2 |
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Molecular Formula |
C12H13BrN2O |
Molecular Weight |
281.15 g/mol |
IUPAC Name |
3-(2-bromoethyl)-2,8-dimethylpyrido[1,2-a]pyrimidin-4-one |
InChI |
InChI=1S/C12H13BrN2O/c1-8-4-6-15-11(7-8)14-9(2)10(3-5-13)12(15)16/h4,6-7H,3,5H2,1-2H3 |
InChI Key |
CTSFJHXUCIPURL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=NC(=C(C(=O)N2C=C1)CCBr)C |
Origin of Product |
United States |
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